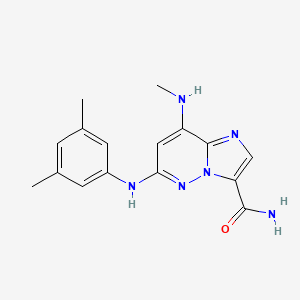
Tyk2-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyrosine kinase 2 inhibitor 2 (TyK2-IN-2) is a potent and selective inhibitor of tyrosine kinase 2, a member of the Janus kinase family. Tyrosine kinase 2 plays a crucial role in the signaling pathways of various cytokines, including interleukin-23, interleukin-12, and type I interferons. Tyrosine kinase 2 inhibitor 2 has been developed as a therapeutic agent for the treatment of autoimmune and inflammatory diseases, such as psoriasis and systemic lupus erythematosus .
Scientific Research Applications
Tyrosine kinase 2 inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of tyrosine kinase 2 in various chemical reactions and pathways.
Biology: Employed in cell-based assays to investigate the signaling pathways mediated by tyrosine kinase 2.
Medicine: Developed as a therapeutic agent for the treatment of autoimmune and inflammatory diseases, such as psoriasis and systemic lupus erythematosus.
Industry: Utilized in the development of new drugs targeting tyrosine kinase 2 and related pathways.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosine kinase 2 inhibitor 2 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. One common synthetic route includes the following steps:
Formation of Intermediate A: This step involves the reaction of a substituted aniline with a suitable reagent to form Intermediate A.
Coupling Reaction: Intermediate A is then coupled with a halogenated aromatic compound under palladium-catalyzed conditions to form Intermediate B.
Cyclization: Intermediate B undergoes cyclization in the presence of a base to form the core structure of Tyrosine kinase 2 inhibitor 2.
Final Functionalization: The core structure is further functionalized by introducing specific substituents to achieve the desired biological activity.
Industrial Production Methods
Industrial production of Tyrosine kinase 2 inhibitor 2 follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tyrosine kinase 2 inhibitor 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: Substitution reactions are commonly used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated reagents and palladium catalysts are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Tyrosine kinase 2 inhibitor 2 with modified functional groups, which can be further evaluated for their biological activity .
Comparison with Similar Compounds
Similar Compounds
Deucravacitinib: A selective tyrosine kinase 2 inhibitor that binds to the regulatory domain of the enzyme.
GLPG3667: A selective adenosine triphosphate competitive inhibitor of tyrosine kinase 2.
Tofacitinib: A Janus kinase inhibitor that targets multiple Janus kinase family members, including tyrosine kinase 2.
Uniqueness
Tyrosine kinase 2 inhibitor 2 is unique due to its high selectivity for tyrosine kinase 2 over other Janus kinase family members. This selectivity reduces the risk of off-target effects and improves its safety profile compared to less selective inhibitors .
Properties
IUPAC Name |
6-(3,5-dimethylanilino)-8-(methylamino)imidazo[1,2-b]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-9-4-10(2)6-11(5-9)20-14-7-12(18-3)16-19-8-13(15(17)23)22(16)21-14/h4-8,18H,1-3H3,(H2,17,23)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVFFECYFQEWTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NN3C(=CN=C3C(=C2)NC)C(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
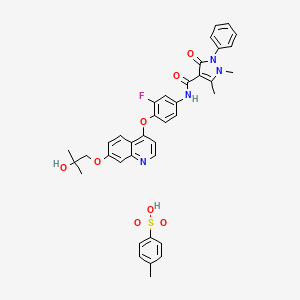
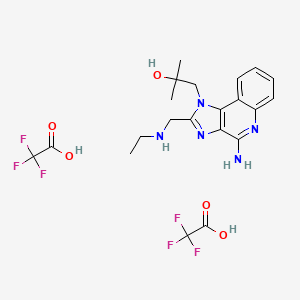
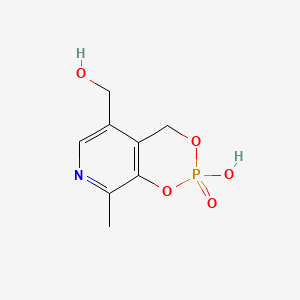
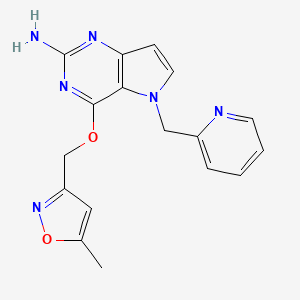
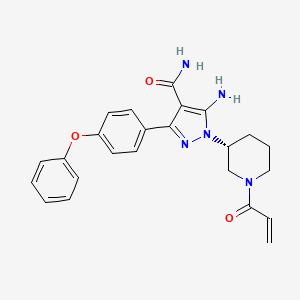
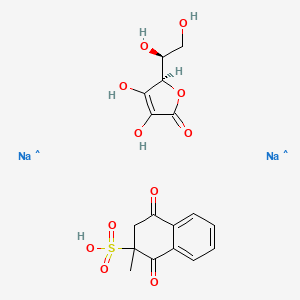
![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560542.png)
![(7R,8S,9S,13R,14S)-13-methyl-7-[9-[(S)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560543.png)
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B560544.png)
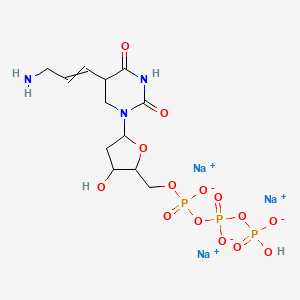
![5-(4-Chlorophenyl)-[3,3']bipyridinyl-6,6'-diamine](/img/structure/B560549.png)
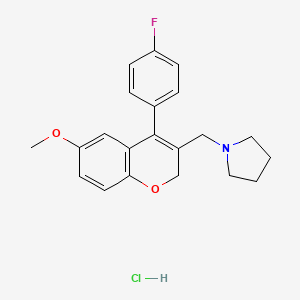
![1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine](/img/structure/B560555.png)

